Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate, also known as DMMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate is not well understood, but it is believed to act as an inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of cell cycle progression and ultimately cell death.
Biochemical and Physiological Effects
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been shown to have a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. However, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its mechanism of action.
Advantages and Limitations for Lab Experiments
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has several advantages for lab experiments, including its easy synthesis and availability, its potential applications in various fields, and its relatively low toxicity compared to other anticancer drugs. However, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate also has limitations, including its poor solubility in water and its limited stability, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate research, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the development of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate-based anticancer drugs. Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can also be used as a building block for the synthesis of various polymers and copolymers, which can be further studied for their potential applications in material science. Additionally, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds, which can be studied for their potential applications in medicinal chemistry.
Synthesis Methods
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be synthesized through a multi-step process involving the reaction of 2,2-dimethylpyrrolidine with acetyl chloride followed by methylation with dimethyl sulfate. The resulting product is then purified through recrystallization to obtain pure Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate.
Scientific Research Applications
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been shown to have antitumor activity and can be used as a lead compound for the development of anticancer drugs. In material science, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
properties
IUPAC Name |
methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)7(4-5-10-9)6-8(11)12-3/h7,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATLNLDBQYOJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.